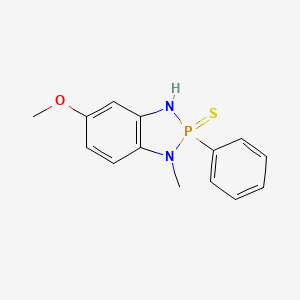
5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole is a complex organic compound that belongs to the class of benzodiazaphospholes This compound is characterized by its unique structure, which includes a benzodiazaphosphole ring system with methoxy, methyl, phenyl, and sulfanylidene substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of a suitable benzodiazaphosphole precursor with methoxy, methyl, and phenyl substituents under specific reaction conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with key proteins or receptors involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-2-phenyl-3H-1,3,2lambda5-benzodiazaphosphole: Lacks the methoxy and sulfanylidene substituents.
5-methoxy-1-methyl-2-phenyl-3H-1,3,2lambda5-benzodiazaphosphole: Lacks the sulfanylidene substituent.
5-methoxy-1-methyl-2-phenyl-2-thioxo-3H-1,3,2lambda5-benzodiazaphosphole: Contains a thioxo group instead of sulfanylidene.
Uniqueness
The presence of the methoxy, methyl, phenyl, and sulfanylidene substituents in 5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole imparts unique chemical and biological properties to the compound. These substituents influence its reactivity, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
4600-29-7 |
|---|---|
Molekularformel |
C14H15N2OPS |
Molekulargewicht |
290.32 g/mol |
IUPAC-Name |
5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2λ5-benzodiazaphosphole |
InChI |
InChI=1S/C14H15N2OPS/c1-16-14-9-8-11(17-2)10-13(14)15-18(16,19)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,15,19) |
InChI-Schlüssel |
WWDNXHRGMKSRTF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)OC)NP1(=S)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


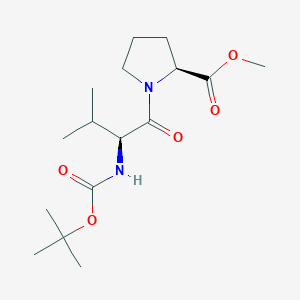
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
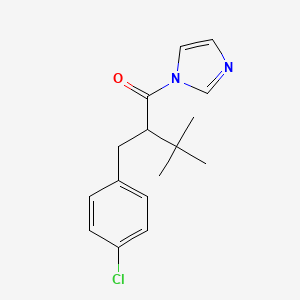
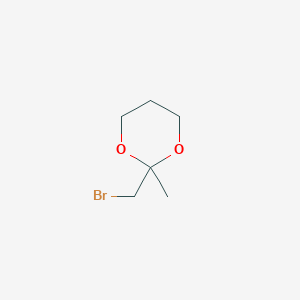
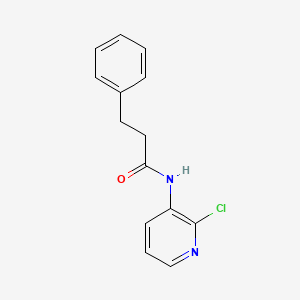

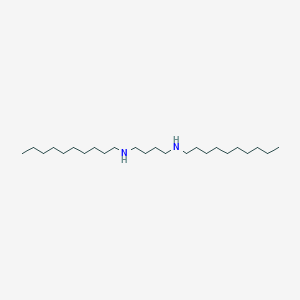

![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
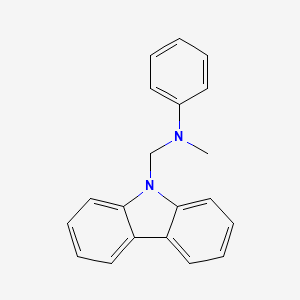
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
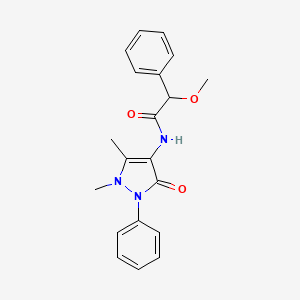
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14161272.png)
